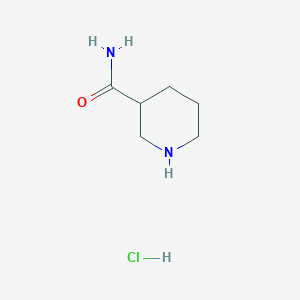

Piperidine-3-carboxamide hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine and its derivatives are fundamental building blocks in the creation of pharmaceuticals and fine chemicals. ijnrd.org The six-membered nitrogen-containing heterocyclic ring is a structural cornerstone in a vast number of biologically active molecules, highlighting its importance in drug design and development. nih.govnih.gov

Historical Context and Significance of Piperidine Scaffolds in Drug Design

The significance of the piperidine scaffold is deeply rooted in the history of medicinal chemistry. The piperidine ring system is a core component of numerous natural alkaloids, such as morphine and atropine, which have long been used for their potent pharmacological effects. encyclopedia.pub This natural precedent inspired chemists to explore synthetic piperidine derivatives, leading to the discovery of a multitude of drugs. Today, the piperidine moiety is present in over seventy commercialized drugs, including blockbuster pharmaceuticals, spanning more than twenty therapeutic classes. researchgate.netnih.govarizona.edu Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize a compound's pharmacological profile. nbinno.commdpi.com The introduction of chiral piperidine scaffolds has further expanded their utility, allowing for the fine-tuning of physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.com

Role of Piperidine-3-carboxamide Hydrochloride within Piperidine-Containing Compounds

Within the extensive family of piperidine-containing compounds, this compound serves as a key intermediate and a structural motif in the synthesis of novel, biologically active molecules. mdpi.comresearchgate.net The placement of the carboxamide group at the 3-position is crucial for its utility. This specific substitution pattern is necessary for certain biological activities, such as antiplatelet aggregation. nih.gov Research has shown that N-arylpiperidine-3-carboxamide scaffolds, derived from this core structure, are important for inducing senescence-like phenotypes in cancer cells, a desirable effect in oncology research. nih.gov The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and use in various synthetic and screening processes.

Therapeutic and Research Relevance of this compound

This compound and its derivatives are subjects of ongoing research for various potential therapeutic applications, demonstrating their relevance in modern drug discovery.

Detailed research findings have highlighted the potential of compounds derived from the piperidine-3-carboxamide scaffold in several disease areas. In oncology, a significant study identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells. nih.gov One derivative, in particular, demonstrated potent antimelanoma activity by inhibiting cell proliferation. nih.gov Another area of investigation is in the treatment of osteoporosis, where novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, an enzyme involved in bone resorption. mdpi.com One compound from this series, H-9, showed potent inhibition of cathepsin K and demonstrated anti-bone resorption effects in both in vitro and in vivo models. mdpi.com Furthermore, early research into piperidine-3-carboxamides identified them as potential inhibitors of human platelet aggregation, suggesting a possible role in cardiovascular disease. nih.gov

| Therapeutic Area | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Oncology (Melanoma) | Induction of Senescence-like Phenotype | An N-arylpiperidine-3-carboxamide derivative showed potent antiproliferative activity (IC50 = 0.03 µM) in A375 human melanoma cells. | nih.gov |

| Osteoporosis | Cathepsin K Inhibition | Compound H-9, a piperidine-3-carboxamide derivative, exhibited potent cathepsin K inhibition (IC50 = 0.08 µM) and anti-bone resorption effects. | mdpi.com |

| Cardiovascular | Platelet Aggregation Inhibition | Derivatives were found to inhibit human platelet aggregation, with activity dependent on the substituents on the piperidine ring and amide nitrogen. | nih.gov |

Current Gaps and Future Directions in this compound Research

Despite promising findings, the research landscape for this compound has several gaps. The full spectrum of its biological activities remains largely unexplored, and for many of its derivatives, the specific molecular targets have not been fully identified. nih.gov The structure-activity relationships (SAR) for these compounds are still being elucidated, and a comprehensive understanding of how different substitutions affect efficacy and selectivity is needed. nih.govnih.gov

Future research should focus on several key areas. Target identification and mechanism of action studies are crucial to understand how these compounds exert their biological effects. nih.gov Expanded synthesis of diverse analogue libraries will allow for more thorough exploration of the SAR, potentially leading to the discovery of compounds with improved potency and better pharmacokinetic properties. nih.govmdpi.com Furthermore, in vivo efficacy studies in relevant animal models are necessary to validate the therapeutic potential of the most promising derivatives identified in initial screenings. nih.govmdpi.com Exploring the utility of the piperidine-3-carboxamide scaffold in other therapeutic areas, such as neurological disorders or inflammatory diseases, could also prove to be a fruitful avenue for future investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696407 | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-04-0, 828300-58-9 | |

| Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Reactions of Piperidine 3 Carboxamide Hydrochloride

Synthetic Routes for Piperidine-3-carboxamide Hydrochloride and its Precursors

The synthesis of piperidine-3-carboxamide and its precursors can be approached through several established chemical transformations. Key strategies include the modification of pre-existing piperidine (B6355638) rings or the construction of the heterocyclic system from acyclic precursors.

While the direct hydrolysis of a 3-piperidine formamide (B127407) is a plausible route to the corresponding carboxamide, a more commonly documented pathway involves the hydrolysis of a nitrile precursor, 3-cyanopiperidine (B105180). This transformation is a standard method for the synthesis of primary amides. The dehydration of piperidine-4-carboxamide (an isomer) to its corresponding nitrile using reagents like phosphorus oxychloride (POCl3) is a known process, suggesting the reverse reaction, the hydration of the nitrile, is a viable route for synthesis. google.com The synthesis of 4-cyanopiperidine (B19701) hydrochloride, for instance, can be achieved through the dehydration of piperidine-4-carboxamide. google.com By analogy, the hydrolysis of 3-cyanopiperidine would provide piperidine-3-carboxamide.

The reaction typically proceeds under acidic or basic conditions, where the nitrile group is hydrated to form the amide. This method serves as a fundamental step in converting cyano-substituted piperidines into their carboxamide counterparts.

Amide coupling is one of the most frequently employed reactions in medicinal chemistry for the formation of amide bonds. nih.govgrowingscience.com This method typically involves the condensation of a carboxylic acid with an amine, often requiring the "activation" of the carboxylic acid to facilitate the reaction. hepatochem.comluxembourg-bio.com For the synthesis of piperidine-3-carboxamide, this involves coupling piperidine-3-carboxylic acid (nipecotic acid) or a protected derivative with an ammonia (B1221849) source.

A variety of coupling reagents have been developed to promote this transformation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions such as racemization. nih.govluxembourg-bio.comresearchgate.net The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. hepatochem.com

The piperidine nitrogen can be readily reacted with substituted sulfonyl chlorides to form sulfonamides. researchgate.netorganic-chemistry.org This reaction is a key step in the synthesis of various biologically active piperidine derivatives. mdpi.com For example, (R)-piperidine-3-carboxylic acid derivatives can be sulfonylated at the nitrogen atom. mdpi.com A study describes the synthesis of novel sulfonyl piperidine carboxamide derivatives through the amide coupling of N-Boc-piperidine-3-carboxylic acid with various substituted amines, followed by the introduction of a sulfonyl group. researchgate.net More directly, reacting a piperidine-3-carboxamide precursor with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yields the N-sulfonylated piperidine-3-carboxamide. This functionalization is crucial for modifying the pharmacological properties of the piperidine scaffold. researchgate.net

Table 1: Examples of Reagents in Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Product Type |

|---|---|---|---|

| Piperidine Derivative | Substituted Sulfonyl Chloride | Triethylamine / Pyridine (B92270) | N-Sulfonylated Piperidine |

| Thiol Derivative | Amine | H2O2 / SOCl2 | Sulfonamide |

To achieve selective amide bond formation at the C-3 position without interference from the secondary amine of the piperidine ring, a protecting group strategy is commonly employed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. chemimpex.comchemicalbook.com N-Boc-piperidine-3-carboxylic acid serves as a key intermediate. researchgate.netnih.gov

The synthesis starts with the protection of the piperidine nitrogen of piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com The resulting N-Boc-piperidine-3-carboxylic acid can then be subjected to standard amide coupling conditions. nih.gov For instance, it can be treated with coupling reagents like EDC and HOBt, followed by an amine, to form the desired N-Boc-piperidine-3-carboxamide derivative. nih.govnih.gov The final step involves the deprotection of the Boc group, typically under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid), to yield piperidine-3-carboxamide, which can be isolated as its hydrochloride salt. whiterose.ac.uk

Table 2: Amide Coupling of N-Boc-Piperidine-3-carboxylic Acid

| Carboxylic Acid | Amine Source | Coupling Reagents | Protected Intermediate | Deprotection Reagent | Final Product |

|---|

Reductive amination is a versatile method for forming amines from carbonyl compounds and is a cornerstone in the synthesis of cyclic amines like piperidines. ntu.edu.sgchim.it This approach can be applied intramolecularly to form the piperidine ring itself or used to introduce substituents onto a pre-formed ring. chim.itnih.gov

One strategy involves the cyclization of a dicarbonyl compound with an amine source, such as ammonium (B1175870) formate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). chim.it For precursors to piperidine-3-carboxamide, this could involve a suitably substituted keto-aldehyde or dialdehyde. A related method is the asymmetric synthesis of piperidines using a nitro-Mannich reaction followed by a reduction and cyclization cascade. nih.gov While not directly forming the carboxamide, these methods create the core piperidine structure, which can then be further functionalized. For example, N-Boc-3-piperidone is a key intermediate that can be used for the stereocontrolled synthesis of chiral compounds, such as (R)-N-Boc-3-aminopiperidine, via reductive amination with a chiral amine. chemicalbook.com

Since the carbon at the 3-position of the piperidine ring is a stereocenter, piperidine-3-carboxamide exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is critical as different enantiomers often exhibit distinct biological activities. nih.gov

One common method is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent. google.comgoogle.com For a basic compound like a piperidine, a chiral acid (e.g., tartaric acid or (D)-2-(4-hydroxyphenoxy)propionic acid) is used. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer is liberated from the salt by treatment with a base.

Kinetic resolution is another powerful technique. nih.gov This method involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govacs.org For instance, the kinetic resolution of disubstituted piperidines has been achieved with high selectivity using chiral hydroxamic acids or a chiral base system like n-BuLi/sparteine. nih.govrsc.org This allows for the isolation of one enantiomer in high enantiomeric excess. whiterose.ac.ukacs.org Enantioselective synthesis, where the chiral center is created with a specific configuration from the outset, is an alternative and often more efficient approach to obtaining optically pure compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Piperidine formamide |

| 3-Cyanopiperidine |

| Piperidine-4-carboxamide |

| Phosphorus oxychloride |

| Piperidine-3-carboxylic acid (Nipecotic acid) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| p-Toluenesulfonyl chloride |

| N-Boc-piperidine-3-carboxylic acid |

| Di-tert-butyl dicarbonate (Boc₂O) |

| N-Boc-piperidine-3-carboxamide |

| Hydrochloric acid |

| Trifluoroacetic acid |

| Sodium cyanoborohydride |

| Ammonium formate |

| N-Boc-3-piperidone |

| (R)-N-Boc-3-aminopiperidine |

| Tartaric acid |

| (D)-2-(4-hydroxyphenoxy)propionic acid |

| n-Butyllithium (n-BuLi) |

| Sparteine |

Chiral Resolution Techniques in Synthesis

Diastereomeric Complex Formation

The separation of enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure compounds for applications such as pharmaceuticals. One effective method for achieving this separation is through the formation of diastereomeric complexes, typically salts, using a chiral resolving agent.

In the context of piperidine derivatives, this technique is well-documented. For instance, in the preparation of (R)-3-amino piperidine hydrochloride, a related compound, racemic 3-piperidine amide is reacted with a chiral acid, such as D-mandelic acid, in an organic solvent. google.com This reaction leads to the formation of two diastereomeric salts: (R)-3-piperidine amide D-mandelate and (S)-3-piperidine amide D-mandelate. Due to the different spatial arrangements of these diastereomers, they exhibit distinct physical properties, most notably solubility. One of the diastereomeric salts will preferentially precipitate from the solution, allowing for its separation by filtration. google.com The desired enantiomer can then be liberated from the salt in a subsequent step. This method of classical resolution via diastereomeric salt formation remains a vital strategy for obtaining enantiomerically pure piperidine intermediates. google.com

Table 1: Chiral Resolution via Diastereomeric Salt Formation

| Step | Description | Reagents Example | Outcome |

|---|---|---|---|

| 1. Salt Formation | A racemic mixture of a piperidine derivative is reacted with a single enantiomer of a chiral resolving agent. | Racemic 3-piperidine amide, D-mandelic acid | Formation of a mixture of two diastereomeric salts. |

| 2. Separation | The diastereomeric salts are separated based on differences in physical properties, typically solubility, through fractional crystallization. | Cooling, filtration | Isolation of one diastereomeric salt as a solid precipitate. google.com |

| 3. Liberation | The purified diastereomeric salt is treated to break the ionic bond and release the desired enantiomer of the piperidine derivative. | Base or Acid treatment | Pure enantiomer of the piperidine derivative. |

Dihydrochloride (B599025) Salt Formation to Enhance Solubility and Stability

The conversion of a free base into a salt form is a common and effective strategy in medicinal chemistry to improve the physicochemical properties of a compound, such as its aqueous solubility, stability, and ease of handling. nih.gov For piperidine derivatives, which are basic in nature due to the nitrogen atom in the heterocyclic ring, formation of a hydrochloride (HCl) salt is a standard approach.

The formation of a dihydrochloride salt implies the presence of two basic centers in the molecule that can be protonated by hydrochloric acid. In the case of piperidine-3-carboxamide, the primary basic site is the secondary amine within the piperidine ring. A second, much weaker basic site could potentially be the nitrogen of the amide group, although amides are generally considered neutral. More commonly, a "dihydrochloride" designation for a compound like this might arise from the crystallization process or be used to ensure complete protonation and stability.

Studies on other amine-containing active pharmaceutical ingredients have shown that hydrochloride salts can significantly increase aqueous solubility compared to the free base. nih.gov For example, the HCl salt of bedaquiline (B32110) demonstrated the highest aqueous solubility among several salt forms tested. nih.gov This enhancement is crucial for compounds intended for biological applications. Furthermore, converting the compound to its hydrochloride salt can improve its chemical and physical stability, preventing degradation and ensuring a longer shelf life. nih.gov

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereochemical control. Advanced strategies for synthesizing piperidine derivatives focus on minimizing steps and maximizing the purity of the final product.

One-Pot Synthesis Processes

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and shorter reaction times. mdpi.comsemanticscholar.org Several one-pot methods have been developed for the construction of the piperidine ring. mdpi.comsemanticscholar.org

An efficient one-pot route to synthesize piperidine and pyrrolidine (B122466) derivatives from halogenated amides has been reported. mdpi.comresearchgate.net This process integrates three key steps into a single sequence:

Amide Activation: The process begins with the activation of a secondary amide. mdpi.comresearchgate.net

Reduction: This is followed by the reduction of intermediate nitrilium ions. mdpi.comresearchgate.net

Intramolecular Cyclization: The final step is an intramolecular nucleophilic substitution that forms the piperidine ring. mdpi.comresearchgate.net

This tandem protocol is notable for its mild reaction conditions and for proceeding without the need for metal catalysts, making it a more environmentally friendly approach. mdpi.comresearchgate.net Such methods allow for the convenient synthesis of a variety of N-substituted and C-substituted piperidines in good yields. mdpi.com

Table 2: Example of a One-Pot Synthesis Protocol for Piperidines

| Step | Transformation | Key Features |

|---|---|---|

| 1 | Amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution are integrated. mdpi.comresearchgate.net | Performed in a single reaction vessel. mdpi.comresearchgate.net |

| 2 | Utilizes halogenated amides as starting materials. mdpi.comresearchgate.net | Avoids expensive metal catalysts. mdpi.comresearchgate.net |

| 3 | Proceeds under mild reaction conditions. mdpi.comresearchgate.net | Provides good yields for various substituted piperidines. mdpi.comresearchgate.net |

Stereoselective Synthesis of Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of single enantiomers a primary goal in medicinal chemistry. google.com For piperidine derivatives, several strategies are employed to achieve high levels of enantiomeric purity. nih.govgla.ac.uk

Key approaches to stereoselective synthesis include:

Catalytic Hydrogenation: The hydrogenation of substituted pyridine precursors is a common method for forming the piperidine ring. nih.gov Using chiral catalysts, such as those based on rhodium or iridium with chiral ligands, can induce asymmetry and lead to the formation of a specific enantiomer. nih.gov

Intramolecular Cyclization: Stereoselective intramolecular cyclization reactions, such as the aza-Michael reaction, can be used to construct the piperidine ring with defined stereocenters. nih.gov Organocatalysts are often employed to control the enantioselectivity of these reactions. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. gla.ac.uk

Chiral Resolution: As discussed previously (Section 2.1.4.1), the separation of a racemic mixture using a chiral resolving agent to form diastereomeric salts is a classic and effective method for obtaining pure enantiomers. google.com

These methods enable the synthesis of specific enantiomers of piperidine-3-carboxamide and its derivatives, which is essential for investigating their structure-activity relationships. google.comgla.ac.uk

Chemical Reactivity and Transformations

The functional groups present in this compound dictate its chemical reactivity. The carboxamide group is susceptible to transformations such as hydrolysis.

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH₂) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry.

In the case of Piperidine-3-carboxamide, hydrolysis would cleave the carbon-nitrogen bond of the amide, replacing it with a carbon-oxygen bond to form Piperidine-3-carboxylic acid and ammonia.

Acidic Hydrolysis: This is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrogen atom is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis: This involves heating the amide with a strong base, like sodium hydroxide (B78521) or potassium hydroxide. sciencemadness.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction initially produces the carboxylate salt and ammonia; a subsequent acidification step is required to obtain the free carboxylic acid.

This transformation is significant as it allows for the conversion of the carboxamide derivative into the corresponding carboxylic acid, which can then be used in further synthetic modifications, such as esterification or amide coupling with other amines. researchgate.net

Table 3: Hydrolysis of Piperidine-3-carboxamide

| Reaction Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | Piperidine-3-carboxamide, H₃O⁺, heat | Piperidine-3-carboxylic acid, Ammonium ion (NH₄⁺) |

| Basic Hydrolysis | Piperidine-3-carboxamide, OH⁻, heat; followed by H₃O⁺ workup | Piperidine-3-carboxylic acid, Ammonia (NH₃) |

Reduction Reactions of the Carbonyl Group

The reduction of the carboxamide group in piperidine-3-carboxamide derivatives is a challenging transformation that can lead to valuable amine products. However, the amide functional group is one of the most stable carboxylic acid derivatives, requiring potent reducing agents and often harsh reaction conditions for its reduction.

Commonly, the synthesis of piperidine rings involves the hydrogenation or reduction of pyridine precursors. mdpi.com These reactions, often carried out with catalysts like palladium or rhodium, highlight the general stability of the carboxamide group under conditions that reduce the aromatic pyridine ring. mdpi.com For instance, the hydrogenation of a pyridine-3-carboxamide (B1143946) derivative to its corresponding piperidine-3-carboxamide would proceed while leaving the carboxamide moiety intact.

While specific literature on the direct reduction of the carbonyl group in this compound is not extensively detailed, general methodologies for amide reduction can be applied. Powerful hydride reagents are typically necessary to achieve this transformation.

Table 1: Potential Reagents for the Reduction of the Carboxamide Carbonyl Group

| Reducing Agent | Potential Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Piperidin-3-ylmethanamine | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup. |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Piperidin-3-ylmethanamine | Anhydrous THF, often requires heating. |

The reduction of the carboxamide to an amine would yield piperidin-3-ylmethanamine, a versatile building block for further chemical modifications. The choice of reducing agent and reaction conditions would need to be carefully optimized to avoid side reactions, such as the reduction of other functional groups that may be present on the piperidine nitrogen in more complex derivatives.

Nucleophilic Substitution Reactions at the Nitrogen Atom or Ester Group

The secondary amine in the piperidine ring of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. These reactions, primarily N-alkylation and N-arylation, are fundamental in the diversification of this scaffold for structure-activity relationship (SAR) studies in drug discovery. It is important to note that the functional group at the 3-position is a carboxamide, not an ester; therefore, reactions will be discussed pertaining to the nitrogen atom and the amide group.

N-Alkylation:

The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidine-3-carboxamide

The choice of base and solvent system can be optimized to achieve the desired N-alkylated product in good yield. For instance, the use of a non-nucleophilic base like potassium carbonate is common to avoid competing reactions. researchgate.net

N-Arylation:

The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring, or N-arylation, is another important transformation. Modern cross-coupling reactions have provided efficient methods for this purpose. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of N-aryl piperidines. researchgate.netresearchgate.net This method can be used to introduce a variety of aryl and heteroaryl groups.

In some approaches, a directing group may be required to achieve regioselectivity, particularly for C-H activation on the piperidine ring itself. acs.org However, for N-arylation, the reaction directly targets the nitrogen atom. Cobalt-catalyzed cross-coupling reactions with Grignard reagents have also been reported for the arylation of iodo-substituted piperidines, which could be a complementary approach for creating C-C bonds on the piperidine ring rather than direct N-arylation. nih.gov

Reactions involving the Amide Group:

While the amide bond is generally stable, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, piperidine-3-carboxylic acid. Additionally, the amide can participate in reactions such as aminolysis, where it reacts with an amine to form a new amide, although this typically requires harsh conditions or catalytic activation. nih.gov For instance, the catalytic ring-opening aminolysis of related lactam-lactones can produce piperidinone carboxamides. nih.gov

Pharmacological Investigations of Piperidine 3 Carboxamide Hydrochloride and Its Derivatives

Molecular Targets and Mechanisms of Action

Derivatives of the piperidine-3-carboxamide scaffold have been identified as pharmacologically active agents that interact with a range of biological targets, including receptors and enzymes. These interactions underpin their potential therapeutic applications by modulating specific physiological pathways.

Interaction with Neurotransmitter Receptors

The piperidine (B6355638) core is a common feature in molecules designed to target the central nervous system, including various neurotransmitter receptors.

Serotonin (B10506) (5-HT) Receptors, particularly 5-HT2C

The serotonin 5-HT2C receptor (5-HT2C R), a G protein-coupled receptor (GPCR) found predominantly in the central nervous system, is a key target for neuropsychiatric and metabolic disorders. nih.gov Targeting this receptor with allosteric modulators is a strategy to enhance the effects of endogenous serotonin, which may offer greater selectivity compared to direct agonists. bohrium.com

Researchers have developed 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT2C R. nih.govbohrium.com In one study, optimization of a previously identified 4-alkylpiperidine-2-carboxamide scaffold led to the discovery of compound 12 (CTW0415) . This compound was identified as a 5-HT2C R PAM with improved pharmacokinetic properties suitable for in vivo studies. nih.govfigshare.com

Another class of derivatives, spiro[chromene-2,4′-piperidine]s, has been identified as a novel chemotype of selective 5-HT2C R agonists. nih.gov Structure-activity relationship (SAR) studies revealed that small halogen substitutions on the chromene moiety and the distance between the chromene and the piperidine nitrogen are critical for activity. nih.gov Among a series of synthesized compounds, the 7-chloro analogue, compound 8 , emerged as the most potent and selective partial agonist, exhibiting a Gq-biased signaling pathway with no recruitment of β-arrestin. nih.gov

| Compound | Scaffold | Activity Type | Potency (EC50) | Selectivity Notes |

| Compound 8 | Spiro[chromene-2,4′-piperidine] | Partial Agonist | 121.5 nM nih.gov | No observed activity at 5-HT2A or 5-HT2B receptors. nih.gov |

| 12 (CTW0415) | 4-Phenylpiperidine-2-carboxamide | Positive Allosteric Modulator | Data not specified | Designed for improved drug-like properties. nih.gov |

M3 Muscarinic Acetylcholine (B1216132) Receptor (M3R)

The M3 muscarinic acetylcholine receptor (M3R) is involved in mediating smooth muscle contraction and gland secretion in the periphery. researchgate.netnih.gov Antagonists of this receptor are of significant therapeutic interest. researchgate.net A series of molecules based on a 4-amino-piperidine scaffold have been synthesized and evaluated for their affinity to the M3R. nih.govresearchgate.net

Chemical modifications of this scaffold have yielded compounds with high affinity for the human M3R, with Kᵢ values as low as 1 nM. nih.gov These derivatives also showed variable selectivity (3- to 40-fold) over the human M2 receptor subtype. nih.gov For instance, compound 2 demonstrated potent anticholinergic properties in in vitro studies on guinea pig bladder and ileal strips, with pA₂ values of 8.3 and 8.6, respectively. nih.govresearchgate.net Further research into 1,4-dioxane (B91453) analogues bearing a piperidine moiety identified compound 3b as a potent antagonist with high M3/M2 selectivity, making it a valuable starting point for designing peripherally acting agents. acs.org

| Compound | Scaffold | Activity Type | Affinity (Kᵢ) | Functional Potency (pA₂) |

| Compound 2 | 4-Amino-piperidine | Antagonist | Not specified | 8.3 (bladder), 8.6 (ileum) nih.govresearchgate.net |

| Various derivatives | 4-Amino-piperidine | Antagonist | Up to 1 nM nih.gov | Not specified |

| Compound 3b | 1,4-Dioxane-piperidine | Antagonist | High affinity (pKi values reported) acs.org | Not specified |

Enzyme Inhibition

Piperidine-3-carboxamide derivatives have also been investigated as inhibitors of various enzymes, demonstrating their versatility as a scaffold in medicinal chemistry.

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. nih.govub.edu

Several studies have focused on developing piperidine-based sEH inhibitors. nih.govnih.gov Structure-activity relationship studies found that substituents at the 3-position of the piperidine ring generally result in better activity than those at the 4-position. nih.gov An N,N-diethylamide derivative, compound A1 , showed potent effects with IC₅₀ values of 2.2 nM for human sEH (HsEH) and 0.53 nM for murine sEH (MsEH). nih.gov Further optimization led to compound G1 , which demonstrated exceptionally strong inhibitory effects with IC₅₀ values of 0.05 nM and 0.14 nM against HsEH and MsEH, respectively. nih.gov Another study identified a chromen-2-amide derivative containing a benzyl (B1604629) piperidine moiety, compound 7 , as an sEH inhibitor with an IC₅₀ of 1.75 µM. acgpubs.org

| Compound | Scaffold | Target | Potency (IC₅₀) |

| A1 | Piperidine-based | Human sEH | 2.2 nM nih.gov |

| Murine sEH | 0.53 nM nih.gov | ||

| B3 | Piperidine-based | Human sEH | 0.28 nM nih.gov |

| Murine sEH | 0.23 nM nih.gov | ||

| G1 | Piperidine-based | Human sEH | 0.05 nM nih.gov |

| Murine sEH | 0.14 nM nih.gov | ||

| Compound 7 | Chromen-2-amide benzyl piperidine | Human sEH | 1.75 µM acgpubs.org |

Cathepsin K (Cat K)

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts and is a primary driver of bone collagen degradation. nih.govnih.gov Its inhibition is a promising strategy for treating diseases characterized by excessive bone resorption, such as osteoporosis. nih.gov

A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as Cat K inhibitors. nih.govmdpi.com A lead fragment, the sulfonyl piperidine compound F-12 , showed an initial IC₅₀ value of 13.52 µM. nih.govmdpi.com By employing a fragment growth strategy and introducing a benzylamine (B48309) group to enhance interactions with the P3 pocket of the enzyme's active site, researchers significantly improved the inhibitory activity. nih.govmdpi.com This effort led to the discovery of compound H-9 , which exhibited the most potent inhibition in the series with an IC₅₀ value of 0.08 µM. mdpi.com Molecular docking confirmed that these compounds interact with key residues in the active site of Cat K. mdpi.com

| Compound | Scaffold | Target | Potency (IC₅₀) |

| F-12 | Sulfonyl piperidine | Cathepsin K | 13.52 µM nih.govmdpi.com |

| H-9 | Piperidine-3-carboxamide derivative | Cathepsin K | 0.08 µM mdpi.com |

| MIV-711 (Control) | Not specified | Cathepsin K | Potent inhibitor (used as positive control) mdpi.com |

Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This degradation process is significant because it not only terminates 2-AG signaling but also supplies arachidonic acid, a precursor for pro-inflammatory prostaglandins. nih.gov Consequently, MAGL has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer. nih.govacs.org Inhibition of MAGL is being explored as a strategy to modulate lipid metabolism and achieve therapeutic benefits. nih.gov

In the search for new therapeutic agents, derivatives of piperidine have been investigated as potential MAGL inhibitors. nih.govresearchgate.net Researchers have synthesized and evaluated new classes of benzylpiperidine-based compounds, leading to the identification of potent, reversible, and selective MAGL inhibitors. nih.govacs.orgresearchgate.net These compounds have demonstrated antiproliferative activity and the ability to induce apoptosis in cancer cell cultures, highlighting the potential of the piperidine scaffold in developing novel treatments that target MAGL. nih.govacs.org

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to endogenous trace amines like β-phenylethylamine and tyramine. bohrium.com It is recognized as a significant modulator of dopaminergic, serotonergic, and glutamatergic systems. bohrium.com Due to its role in regulating neurotransmitter signaling, TAAR1 is a key target for the development of treatments for psychiatric conditions, including psychotic disorders. nih.govpatsnap.com

A novel series of compounds based on a 4-(2-aminoethyl)piperidine core has been synthesized and identified as agonists of TAAR1. nih.govnih.gov A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of the receptor. nih.gov Subsequent optimization led to the discovery of potent analogs, with the four most active compounds demonstrating EC50 values for TAAR1 agonistic activity in the range of 0.033 to 0.112 μM. nih.gov One particular derivative, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride), showed a significant and dose-dependent reduction in hyperlocomotion in animal models, underscoring the therapeutic potential of piperidine carboxamide derivatives as TAAR1 agonists. nih.govresearcher.life

Voltage-Gated Sodium Channel Binding

Voltage-gated sodium (Na+) channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. nih.gov They are critical targets for a wide array of drugs, including local anesthetics, antiarrhythmics, and anticonvulsants. nih.gov The binding site for many of these drugs is located within the inner cytoplasmic pore of the channel, which is formed by highly conserved S6 segments. nih.gov

Certain clinically used drugs that bind to these channels contain a piperidine moiety. For example, the Class IC antiarrhythmic drug flecainide (B1672765) features a positively-charged piperidine nitrogen that binds within the central cavity of the NaV1.5 channel, close to the ion selectivity filter. frontiersin.org This binding physically obstructs the ion pathway, preventing the exit of sodium ions and thereby blocking channel conduction in a use-dependent manner. frontiersin.org The interaction of the piperidine ring with key residues in the channel's pore highlights its importance as a structural component for drugs targeting voltage-gated sodium channels. frontiersin.org

HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins required for viral maturation. mdpi.com As such, it is a primary target for antiretroviral therapy. nih.gov The development of potent inhibitors that can overcome drug resistance is a major focus of research. nih.gov

Derivatives of piperidine-3-carboxamide have been successfully incorporated into novel HIV-1 protease inhibitors. bohrium.com In one study, an inhibitor featuring an (R)-piperidine-3-carboxamide as the P2 ligand demonstrated exceptionally high potency, with an enzyme Ki value of 29 pM and an antiviral IC50 value of 0.13 nM, representing a more than six-fold enhancement in activity compared to the established drug Darunavir. bohrium.com This compound also showed potent activity against Darunavir-resistant mutations and other HIV-1 variants. bohrium.com The carboxamide linker is considered more metabolically stable than the urethane (B1682113) functionality present in some earlier inhibitors, and its ability to form hydrogen bonds with the backbone atoms of the protease contributes to the high potency of these compounds. nih.govbohrium.com

Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat and capsaicin (B1668287) (the pungent component of chili peppers). researchgate.netnih.gov It is predominantly expressed on sensory neurons and is a well-established target for the development of novel analgesics for pain management. researchgate.netnih.gov

A series of piperidine carboxamides has been developed and identified as potent antagonists of the TRPV1 receptor. researchgate.netnih.gov Through the creation of a focused library, researchers identified specific derivatives that demonstrated high potency in cell-based functional assays. nih.gov These findings indicate that the piperidine carboxamide scaffold is a promising foundation for designing new drugs aimed at treating pain by blocking the activity of the TRPV1 channel. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For piperidine-3-carboxamide and its derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.govnih.gov These investigations systematically modify different parts of the molecule to identify key structural features required for interaction with the target enzyme or receptor. nih.govmdpi.com

Impact of Substituents on Biological Activity

The biological activity of N-arylpiperidine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the molecule. nih.gov

Core Moiety : The piperidine-3-carboxamide moiety itself is crucial for activity. A regioisomer with a piperidine-4-carboxamide structure was found to be inactive. Furthermore, replacing the piperidine ring with smaller rings, such as pyrrolidine (B122466) or azetidine (B1206935), led to a gradual decrease in activity. nih.gov

Stereochemistry : The stereochemistry at the C-3 position of the piperidine ring has a significant impact. The S-configuration of one hit compound showed an EC50 of 0.27 μM, which was a 15-fold increase in potency over the corresponding R-configuration. nih.gov

Substituents on the N-Aryl Ring (A Ring) : The antiproliferative activity of these compounds was strongly influenced by electronegative atoms on the N-aryl ring. For instance, a 2,3,4-trifluoro-substituted derivative showed potency similar to the initial hit compound. A benzodioxole analog, which incorporates oxygen at the C-2 and C-3 positions, exhibited even better activity, suggesting that hydrogen bond acceptors at the C-2 and C-4 positions may be essential for activity. nih.gov

Substituents on the Carboxamide Ring (B Ring) : Replacing a benzene (B151609) ring with a pyridine (B92270) ring in this position dramatically improved biological activity. nih.gov

Substituents on the B Ring : When various heterocycles were attached to the B ring, five-membered heterocycles containing nitrogen or sulfur in the α-position were found to enhance antimelanoma activities. nih.gov A derivative that combined the S-isomer configuration with a pyridine B ring and a pyrrole (B145914) substituent demonstrated markedly improved activity, with an IC50 of 0.03 μM. nih.gov

Table 1: Effect of Stereochemistry on Antimelanoma Activity This table illustrates the impact of the stereoisomer at the C-3 position of the piperidine ring on the biological activity against A375 human melanoma cells.

| Compound | Configuration | EC50 (μM) |

| 1 | Racemic | 1.24 |

| 19 | R | >4 |

| 20 | S | 0.27 |

Table 2: Influence of N-Aryl (A Ring) Substituents on Activity This table shows how different substituents on the N-aryl ring affect the half-maximal effective concentration (EC50) in A375 cells.

| Compound | Substituent Pattern on A Ring | EC50 (μM) |

| 1 | 2,4-difluoro | 1.24 |

| 27 | 2,3,4-trifluoro | 1.26 |

| 34 | 2,3-methylenedioxy (Benzodioxole) | 0.60 |

| 21-26 | Other fluoro-isomers or lack of fluorine | Significant loss of activity |

Stereochemical Influences on Pharmacological Properties

The stereochemistry of the piperidine ring and its substituents plays a crucial role in determining the pharmacological properties of piperidine-3-carboxamide derivatives. The specific three-dimensional arrangement of atoms can significantly impact a molecule's ability to bind to its biological target, thereby influencing its potency and efficacy.

Research into a series of N-arylpiperidine-3-carboxamide derivatives as potential antimelanoma agents revealed that stereochemistry is a key determinant of activity. Following the discovery of an initial racemic hit compound, subsequent synthesis and testing of individual enantiomers showed that the S-isomer demonstrated markedly improved antimelanoma activity. nih.gov Specifically, compound 54 , an S-isomer, exhibited an IC₅₀ of 0.03 μM and induced senescence-like morphological changes with an EC₅₀ of 0.04 μM in human melanoma A375 cells, representing a significant enhancement over the original hit. nih.gov

Similarly, in the context of TRPA1 (Transient Receptor Potential Ankryin 1) channel modulators, the chirality at the piperidine center drastically affects potency. nih.gov For a series of piperidine carboxamide (PIPC) agonists, the (R)-enantiomers were found to be significantly more potent than their (S)-counterparts. For instance, the EC₅₀ for the (R)-enantiomer PIPC1 was 6.5 nM, whereas its (S)-enantiomer (PIPC3 ) had an EC₅₀ of 2.2 μM, a severe loss in potency. nih.gov This suggests a stringent stereochemical requirement for optimal interaction with the TRPA1 channel. nih.gov

Modifications of the Piperidine-3-carboxamide Scaffold

The piperidine-3-carboxamide scaffold serves as a versatile template for developing pharmacologically active agents, and modifications to this core structure have been extensively explored to optimize potency, selectivity, and other drug-like properties. Structure-activity relationship (SAR) studies have demonstrated that the integrity and specific configuration of the scaffold are often essential for biological activity.

In the development of senescence-inducing agents for melanoma, the piperidine-3-carboxamide moiety was found to be critical. nih.gov Key findings from these SAR studies include:

Regioisomerism : Moving the carboxamide group from the 3-position to the 4-position of the piperidine ring led to an inactive compound (piperidine-4-carboxamide regioisomer 12 ). nih.gov

Ring Size : Replacing the six-membered piperidine ring with smaller five-membered (pyrrolidine 13 ) or four-membered (azetidine 14 ) rings resulted in a gradual decrease in activity. nih.gov

Linker Modification : Substituting the methylene (B1212753) linker with carbonyl or sulfonyl groups was not effective for inducing the desired senescence phenotype. nih.gov

Conversely, targeted modifications designed to enhance interactions with a specific biological target have proven successful. In the design of Cathepsin K (Cat K) inhibitors for osteoporosis, a fragment-based approach was used. nih.gov Starting with a sulfonyl piperidine lead compound (F-12 ) that occupied the P1 and P2 pockets of the Cat K active site, a benzylamine group was introduced to the piperidine-3-carboxamide scaffold. This modification was designed to create additional interactions with the P3 pocket of the enzyme, which successfully enhanced the inhibitory activity of all target compounds compared to the original lead. nih.gov

| Compound | Modification from Piperidine-3-carboxamide | Antiproliferative Activity (IC₅₀, μM) |

|---|---|---|

| Hit Compound 1 | N/A (Piperidine-3-carboxamide core) | 0.88 |

| Regioisomer 12 | Piperidine-4-carboxamide | Inactive |

| Pyrrolidine 13 | Ring contracted to pyrrolidine | 8.0 |

| Azetidine 14 | Ring contracted to azetidine | >20 |

Ligand-Binding Properties and Interactions

The pharmacological effects of piperidine-3-carboxamide derivatives are contingent upon their specific binding to and interaction with biological targets such as enzymes and receptors. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions at the atomic level.

For a series of piperidine carboxamides that act as noncovalent agonists of the human TRPA1 channel, modeling and mutational analysis revealed a specific binding site. nih.gov These compounds bind to a hydrophobic pocket located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov This site overlaps with the binding location of other known allosteric modulators, suggesting a common mechanism for channel gating. nih.gov

In the case of Cathepsin K inhibitors, molecular docking of the potent inhibitor H-9 showed multiple points of contact within the enzyme's active site. nih.gov Key interactions identified include:

Hydrophobic Interactions : The phenyl group and the piperidyl group form π-π and σ-π interactions with Tyr67. The chlorobenzene (B131634) ring engages in σ-π and π-π interactions with Cys25 and His162. nih.gov

Hydrogen Bonding : The amide group acts as a hydrogen bond donor, interacting with Asn161, while the carbonyl oxygen forms non-classical hydrogen bonds with Trp26 and Gly65. nih.gov

Furthermore, studies on piperidine carboxamide inhibitors of anaplastic lymphoma kinase (ALK) have utilized X-ray crystallography. researchgate.netnih.gov The cocrystal structure of an inhibitor with the ALK kinase domain revealed that the compound binds to an unusual DFG-shifted conformation of the enzyme, providing access to an extended hydrophobic pocket. researchgate.netnih.gov This detailed structural information is invaluable for understanding the mechanism of inhibition and for the rational design of next-generation inhibitors. researchgate.net

In Vitro Pharmacological Assays

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental tool for quantifying the potency of piperidine-3-carboxamide derivatives against specific enzymatic targets. These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), providing a key metric for structure-activity relationship studies.

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption. nih.gov An in vitro enzymatic assay was used to determine the IC₅₀ values of these compounds. The lead fragment, F-12 , had an IC₅₀ of 13.52 µM. nih.gov Modifications to the scaffold led to significantly more potent inhibitors, with compound H-9 emerging as the most active, exhibiting an IC₅₀ value of 0.08 µM. nih.gov

| Compound | Cathepsin K IC₅₀ (µM) |

|---|---|

| F-12 (Lead Compound) | 13.52 |

| H-1 | 0.29 |

| H-3 | 0.21 |

| H-9 | 0.08 |

In another study, a piperidine carboxamide compound was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) through an enzyme assay, demonstrating an IC₅₀ value of 0.174 μM. nih.gov These quantitative assays are crucial for the initial characterization and optimization of enzyme inhibitors based on the piperidine-3-carboxamide scaffold.

Cell-Based Assays for Receptor Modulation

Cell-based assays are essential for evaluating how piperidine-3-carboxamide derivatives modulate the function of cellular receptors in a more physiologically relevant environment than purified enzyme assays. These assays can measure downstream signaling events, ion flux, or changes in cell behavior upon receptor activation or inhibition.

The activity of piperidine carboxamides as modulators of the TRPA1 ion channel was characterized using a cell-based calcium influx assay. nih.gov In HEK-293F cells engineered to express human TRPA1, potent agonists such as PIPC1 (at 10 nM) and PIPC2 (at 40 nM) induced a robust influx of Ca²⁺. nih.gov This response confirmed their function as channel activators. The specificity of this interaction was demonstrated by the ability of a known TRPA1 antagonist to block the PIPC-induced calcium influx. nih.gov

Similarly, cell-based functional assays have been employed to assess the activity of related carboxamide scaffolds on G-protein coupled receptors (GPCRs). For instance, a cyclic AMP (cAMP) assay using U2OS cells expressing the human CB2 receptor was used to determine the functional activity of cannabinoid receptor ligands. Agonists were shown to potently inhibit forskolin-mediated cAMP production, providing a quantitative measure of their efficacy (EC₅₀).

High-Throughput and High-Content Screening for Phenotypic Changes

High-throughput screening (HTS) and high-content screening (HCS) are powerful, cell-based methodologies used to rapidly evaluate large chemical libraries for their ability to induce specific cellular changes, or phenotypes. nih.gov This approach allows for the discovery of bioactive molecules without prior knowledge of their specific molecular target.

A successful application of this strategy led to the identification of piperidine-3-carboxamide derivatives with antimelanoma activity. nih.govacs.orgnih.gov A library of approximately 110,000 small molecules was screened using an image-based HCS assay designed to detect compounds that induce a senescence-like phenotype in human melanoma A375 cells. nih.gov Senescent cells are characterized by distinct morphological changes, such as enlarged cell size, a flattened shape, and increased cytoplasmic granularity. nih.gov

The screening identified an initial hit compound (Compound 1 ) featuring an N-arylpiperidine-3-carboxamide scaffold. nih.gov This compound induced the desired senescence-like phenotype and demonstrated antiproliferative activity. Subsequent optimization led to the development of Compound 54 , which was more potent in both inducing the senescent phenotype and inhibiting cell proliferation. nih.gov The phenotypic changes were quantified by measuring the effective concentration to induce senescence in 50% of the cell population (EC₅₀) and the concentration to reduce cell number by 50% (IC₅₀). nih.gov

| Compound | Senescence-Inducing Activity (EC₅₀, µM) | Antiproliferative Activity (IC₅₀, µM) |

|---|---|---|

| Compound 1 (Initial Hit) | 1.24 | 0.88 |

| Compound 54 (Optimized) | 0.04 | 0.03 |

Cellular Senescence Induction and Antiproliferative Activity

Research into N-arylpiperidine-3-carboxamide derivatives has identified their potential as inducers of cellular senescence and as antiproliferative agents, particularly in the context of melanoma. nih.govnih.gov Through high-throughput and high-content screening of small-molecule libraries, a lead compound with an N-arylpiperidine-3-carboxamide scaffold was found to induce senescence-like phenotypic changes in the human melanoma A375 cell line. nih.govacs.org Senescent cells are characterized by irreversible growth arrest, and inducing this state in cancer cells is a promising therapeutic strategy. nih.gov

The initial hit compound demonstrated moderate senescence-inducing activity (EC50) and antiproliferative activity (IC50) in A375 cells. nih.gov Structure-activity relationship (SAR) studies were conducted by modifying the scaffold, revealing key structural requirements for activity. The piperidine-3-carboxamide moiety was found to be crucial; its regioisomer, piperidine-4-carboxamide, was inactive. nih.gov Furthermore, replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a significant decrease in activity. nih.gov

Further synthesis and evaluation of a focused library of analogues led to the identification of more potent compounds. One derivative, compound 54 , an S-isomer incorporating a pyridine ring and a pyrrole moiety, showed markedly improved anti-melanoma activity and a strong capacity to induce a senescence-like phenotype. nih.gov This compound was significantly more potent than the initial hit in both growth inhibition and induction of senescence-like changes in A375 melanoma cells. nih.gov

Table 1: In Vitro Activity of N-Arylpiperidine-3-carboxamide Derivatives in A375 Human Melanoma Cells nih.gov EC50: The effective concentration of a compound that induces senescence in 50% of the cell population. IC50: The concentration of a compound that reduces the cell number by 50%.

| Compound | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |

| Hit Compound 1 | 1.24 | 0.88 |

| Compound 54 | 0.04 | 0.03 |

| Piperidine-4-carboxamide analog | Inactive | Inactive |

| Pyrrolidine analog | >20 | 8.0 |

Assays for Antimicrobial Activity

The antimicrobial potential of various piperidine carboxamide derivatives has been investigated through established screening methods. A common technique employed is the disc diffusion method, which assesses the ability of a compound to inhibit the growth of pathogenic microorganisms. In this assay, sterile paper discs impregnated with the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a specific bacterium or fungus. The plates are then incubated, and the zone of growth inhibition around each disc is measured.

Studies on novel sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, evaluated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The results from these assays, typically reported as the diameter of the inhibition zone in millimeters, indicate the breadth and potency of the compounds' antimicrobial effects. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is also determined to provide a quantitative measure of its potency.

For instance, evaluations of certain piperidine derivatives have shown varying degrees of inhibition against bacterial species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results are often compared to standard antibiotic drugs to gauge relative efficacy. These assays are fundamental in the initial screening and identification of piperidine-3-carboxamide derivatives with potential therapeutic value as antimicrobial agents.

Preclinical Pharmacological Efficacy

In Vivo Efficacy Studies

Certain piperidine-3-carboxamide derivatives have been evaluated for their potential in treating osteoporosis, a disease characterized by low bone mineral density (BMD) and increased fracture risk. The therapeutic strategy involves inhibiting Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts that plays a major role in the resorption of bone.

In preclinical studies, a series of novel piperidamide-3-carboxamide derivatives were synthesized and assessed for their inhibitory activity against Cat K. One promising compound, H-9 , was identified and subsequently tested in an in vivo model of postmenopausal osteoporosis using ovariectomized (OVX) mice. The OVX mouse model mimics the estrogen deficiency that leads to bone loss in postmenopausal women.

The in vivo experiments demonstrated that oral administration of compound H-9 led to a significant, dose-dependent increase in the bone mineral density of the OVX-induced osteoporosis mice compared to the untreated model group. The efficacy of H-9 at its highest tested concentration was comparable to that of the positive control drug, raloxifene. These findings suggest that piperidine-3-carboxamide derivatives targeting Cat K are potent anti-bone resorption agents with promising therapeutic potential for osteoporosis.

Table 2: Effect of Compound H-9 on Bone Mineral Density (BMD) in OVX-Induced Osteoporosis Mouse Model

| Treatment Group | Change in BMD (Compared to Untreated Model) |

| Sham | Significant Increase |

| OVX Model (Untreated) | Baseline |

| H-9 (Low Dose) | Increased |

| H-9 (Medium Dose) | Significant Increase |

| H-9 (High Dose) | Significant Increase |

| Raloxifene (Positive Control) | Significant Increase |

The antiproliferative and pro-senescent activities of N-arylpiperidine-3-carboxamide derivatives observed in cellular assays have established them as candidates for anti-melanoma therapy. nih.govnih.gov The successful identification of highly potent molecules, such as compound 54 , which demonstrates sub-micromolar activity against human melanoma cells in vitro, provides a strong rationale for preclinical evaluation in animal models. nih.gov

The primary mechanism, induction of cellular senescence, is considered a potent tumor-suppressive process. nih.gov By forcing cancer cells into a state of permanent growth arrest, these compounds could inhibit tumor progression. The promising in vitro activity and acceptable metabolic stability of lead compounds from this class prompted plans for further investigation into their in vivo efficacy. nih.gov As of the latest reports, in vivo efficacy studies in animal models of melanoma were noted to be underway to confirm the therapeutic potential observed in cell-based assays. nih.gov

Derivatives of piperidine carboxamide have been investigated for their potential as antipsychotic agents, particularly for their ability to modulate behaviors relevant to psychosis in animal models. One such behavior is hyperlocomotion, which is often used as an animal correlate for the psychomotor agitation and positive symptoms observed in psychotic disorders like schizophrenia. nih.gov

In one study, a series of piperidine-1-carboxamide (B458993) derivatives, structural isomers of the 3-carboxamide series, were evaluated for their efficacy in a dopamine (B1211576) transporter knockout (DAT-KO) rat model. These genetically modified animals exhibit spontaneous hyperlocomotion, providing a relevant model for psychosis-like states. nih.gov The research aimed to identify novel agonists for the trace amine-associated receptor 1 (TAAR1), a target that has shown promise for treating schizophrenia without the side effects associated with direct dopamine D2 receptor blockade. nih.gov

One compound, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride), demonstrated the ability to reduce the hyperlocomotion in these DAT-KO rats. This finding indicates that the compound possesses central nervous system activity and can modulate dopamine-related behaviors, suggesting a potential antipsychotic effect. The in vivo efficacy of this compound highlights the potential of the broader piperidine carboxamide scaffold as a source for novel treatments for psychotic disorders. nih.gov

In Vivo Toxicity and Safety Profiling

The in vivo safety and toxicity of piperidine-3-carboxamide hydrochloride and its derivatives have been evaluated in a limited number of preclinical studies. These investigations have primarily focused on acute toxicity, with some insights into the general safety profile of specific analogues. However, comprehensive data from sub-chronic, chronic, genotoxicity, and safety pharmacology studies remain largely unavailable in the public domain.

Acute Toxicity Assessment

Acute toxicity studies are fundamental in establishing the preliminary safety profile of a compound. For the piperidine-3-carboxamide scaffold, these studies have generally indicated a low level of acute toxicity for certain derivatives.

One notable example is compound H-9, a novel piperidine-3-carboxamide derivative investigated for its anti-osteoporosis activity. In an acute toxicity study, mice were administered compound H-9 orally at a dose of 300 mg/kg/day for seven consecutive days. Throughout the study period, no mortalities were observed, suggesting that the median lethal dose (LD50) for this derivative is greater than 300 mg/kg. mdpi.com

In a separate line of research focusing on N-arylpiperidine-3-carboxamide derivatives for anti-melanoma applications, the initial lead compound was found to induce senescence-like phenotypic changes in human melanoma cells without exhibiting serious cytotoxicity towards normal cells. nih.gov This suggests a degree of selectivity and a favorable preliminary safety profile at the cellular level, which would require further in vivo validation.

Furthermore, studies on a related class of compounds, piperidine-3-carboxylic acid derivatives, have also provided encouraging safety data. An in vivo acute toxicity study on these derivatives indicated that they were safe up to a dose of 2000 mg/kg. The most active compounds in this series were also found to be non-neurotoxic in a cell-based assay.

To provide a broader context for the toxicity of the core piperidine structure, the safety data for piperidine hydrochloride is relevant. The median lethal dose (LD50) of piperidine hydrochloride in rats has been reported to be 133 mg/kg. industrialchemicals.gov.au Sublethal effects observed in rats following oral administration of piperidine included decreased motor activity, tremors, lethargy, and respiratory distress. industrialchemicals.gov.au

Table 1: Acute Toxicity Data for Piperidine-3-carboxamide Derivatives and Related Compounds

| Compound/Derivative | Species | Route of Administration | Dose | Observation | Reference |

| Compound H-9 | Mouse | Oral | 300 mg/kg/day for 7 days | No mortality observed | mdpi.com |

| Piperidine-3-carboxylic acid derivatives | Not specified | Not specified | Up to 2000 mg/kg | Reported as safe | |

| Piperidine hydrochloride | Rat | Oral | 133 mg/kg | LD50 | industrialchemicals.gov.au |

Repeated Dose Toxicity and Further Safety Evaluations

Information regarding the effects of repeated or long-term exposure to this compound and its derivatives is scarce. A non-guideline repeated dose study on the parent compound, piperidine, provides some indication of potential target organs for toxicity. In this study, rats administered piperidine by gavage at a dose of 90 mg/kg bw/day, five days a week for two weeks, showed some evidence of liver and kidney effects, including necrosis and the presence of hyaline casts. industrialchemicals.gov.au

Currently, there is a lack of publicly available in vivo data on the safety pharmacology of this compound and its derivatives. This includes crucial assessments of potential effects on the cardiovascular, respiratory, and central nervous systems. Similarly, in vivo genotoxicity studies, which are essential for evaluating the mutagenic potential of a compound, have not been reported for this specific chemical entity.

Advanced Research and Computational Studies

Molecular Docking and Computational Modeling

Molecular docking and modeling are cornerstones in the study of piperidine-based compounds, offering a virtual window into the interactions between these ligands and their biological targets.

Molecular docking simulations are employed to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a target protein. unipd.it For derivatives of piperidine-3-carboxamide, these studies have been crucial in identifying key interactions that govern their biological activity.

Research on various derivatives has shown that their binding affinity is often dictated by a combination of forces. For instance, in studies involving N-arylpiperidine-3-carboxamide derivatives, specific hydrogen bond acceptors at certain positions were found to be essential for antiproliferative activity against cancer cells. nih.gov Similarly, docking studies of piperidine (B6355638) carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) revealed an unusual DFG-shifted conformation in the kinase domain, which allows the ligand to access an extended hydrophobic pocket. researchgate.net

In the context of opioid receptors, the high binding affinity of certain piperidine-1-carboxamide (B458993) derivatives towards the μ-opioid receptor (MOR) has been attributed to a network of interactions, including water bridges, salt bridges, hydrogen bonds, and hydrophobic interactions. ebi.ac.uk The specificity for MOR over other opioid receptors was explained by steric hindrance. ebi.ac.uk These computational predictions highlight the importance of specific structural features, such as the piperidine ring itself, which is often a primary feature for analgesic activity, and the nature and position of its substituents. nih.govresearchgate.net The interactions are typically a mix of electrostatic forces, like hydrogen bonds, and non-bonded interactions, such as van der Waals forces and pi-stacking. nih.govnih.gov

Table 1: Predicted Ligand-Target Interactions for Piperidine Carboxamide Derivatives

| Target Protein | Derivative Class | Key Predicted Interactions |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Piperidine Carboxamide | Access to extended hydrophobic pocket via DFG-shifted conformation. researchgate.net |

| μ-Opioid Receptor (MOR) | 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide | Water bridge, salt bridge, hydrogen bond, hydrophobic interactions. ebi.ac.uk |

| Human Platelets | 1-alkyl(aralkyl)nipecotamides | Interaction with anionic sites connected by a hydrophobic well; governed by van der Waals forces and pi interactions. nih.gov |

The insights gained from molecular docking and structure-activity relationship (SAR) studies provide a roadmap for the rational design of new derivatives with improved potency and selectivity. nih.gov By understanding which molecular features are critical for binding, chemists can strategically modify the parent scaffold.

For example, SAR studies on piperidine-3-carboxamides as human platelet aggregation inhibitors revealed that a 3-substituent, preferably an amide, was necessary for activity. nih.gov It was also found that steric and hydrophobic factors played a significant role, and connecting two piperidine rings with an aralkyl group at a specific distance optimized the activity. nih.gov

In the development of anti-melanoma agents, a hit compound with an N-arylpiperidine-3-carboxamide scaffold was optimized. nih.gov It was discovered that the piperidine-3-carboxamide moiety was crucial, as moving the functional group to the 4-position or replacing the piperidine ring with smaller rings (pyrrolidine or azetidine) led to a significant decrease or loss of activity. nih.gov Subsequent modifications, such as introducing a pyridine (B92270) ring and a pyrrole (B145914) group, led to a derivative with markedly improved antimelanoma activity. nih.gov This iterative process of computational prediction and synthetic modification is a hallmark of modern rational drug design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, and hydrophobic properties are predicted to increase or decrease activity. researchgate.net For instance, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors indicated the importance of all three properties for potent inhibition. researchgate.net Such models provide predictive power, allowing researchers to estimate the biological activity of newly designed compounds before they are synthesized, thereby saving significant time and resources. nih.gov

A study on a series of irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) sharing a piperazine-carboxamide scaffold developed a robust CoMSIA model. nih.govdntb.gov.ua The model was extensively validated and used to design new compounds with high predicted FAAH inhibition. researchgate.netnih.gov

Table 2: Statistical Results of a 3D-QSAR/CoMSIA Model for Piperazine-Carboxamide FAAH Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| q² | 0.734 | Cross-validated correlation coefficient, indicating good internal predictive ability. researchgate.netnih.gov |

| r² | 0.966 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and experimental data. researchgate.netnih.gov |

Theoretical and Quantum Chemical Studies

Theoretical and quantum chemical studies delve into the electronic structure of molecules, providing a fundamental understanding of their properties and reactivity. These methods are used to calculate various molecular descriptors that are not accessible through experimentation alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze the electronic properties of piperidine derivatives. researchgate.net Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its intermolecular interaction patterns. nih.govrsc.org The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

For piperidine derivatives, MESP maps can explain differences in biological activities that are not apparent from geometry alone. researchgate.net In one study, active derivatives showed a positive molecular potential around a substituted aromatic ring, whereas inactive derivatives had negative potential regions near the same ring due to different substitutions. researchgate.net This suggests that the electrostatic landscape is a key determinant of interaction with a biological target. MESP analysis provides critical information about molecular polarity, electronegativity, and the net electrostatic effect, which are fundamental to understanding drug-receptor interactions. nih.gov